3-[3-(Methanesulfonyl)phenyl]propan-1-ol

Regioselective synthesis Sulfone building blocks Medicinal chemistry intermediates

3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) is a sulfonyl-substituted phenylpropanol compound with molecular formula C10H14O3S and molecular weight 214.28 g/mol. It features a 3-propan-1-ol chain attached to the meta-position of a phenyl ring bearing a methanesulfonyl (-SO2CH3) substituent.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 651310-32-6
Cat. No. B12587674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Methanesulfonyl)phenyl]propan-1-ol
CAS651310-32-6
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CCCO
InChIInChI=1S/C10H14O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3
InChIKeyXJMNUWIWEMMLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6): Key Physicochemical Baseline for Procurement Decisions


3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) is a sulfonyl-substituted phenylpropanol compound with molecular formula C10H14O3S and molecular weight 214.28 g/mol [1]. It features a 3-propan-1-ol chain attached to the meta-position of a phenyl ring bearing a methanesulfonyl (-SO2CH3) substituent [1]. The compound exhibits a calculated XlogP of 0.5, topological polar surface area (TPSA) of 62.8 Ų, and contains one hydrogen bond donor and three hydrogen bond acceptors [1]. These physicochemical parameters establish a baseline profile that informs solubility behavior and potential reactivity in synthetic transformations [2].

Why Generic Substitution of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) Fails: Evidence-Based Differentiation from Positional Isomers and In-Class Analogs


Generic substitution among methanesulfonylphenylpropanol derivatives is not scientifically valid due to significant differences in regiochemistry, functional group positioning, and resultant physicochemical and biological behavior. Compounds such as 3-[2-(methanesulfonyl)phenyl]propan-1-ol (ortho-isomer) and 3-[4-(methanesulfonyl)phenyl]propan-1-ol (para-isomer, CAS 651310-29-1) share identical molecular formulas and weights [1] but differ critically in substituent positioning . These positional variations alter molecular geometry, steric accessibility, electronic distribution, and ultimately synthetic utility [2]. Furthermore, in-class analogs lacking the phenyl ring, such as 3-(methylsulfonyl)propan-1-ol (CAS 2058-49-3), exhibit fundamentally different applications—detection reagents versus building blocks . The evidence below quantifies these distinctions to support rigorous scientific selection.

Quantitative Comparative Evidence: 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) Versus Structural Analogs


Regiochemical Specificity: Meta-Substitution Defines Synthetic Utility Relative to Ortho- and Para-Isomers

The meta-substitution pattern of 3-[3-(methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) confers distinct steric and electronic properties compared to ortho- and para-isomers. While all three isomers share identical molecular formulas (C10H14O3S) and molecular weights (214.28 g/mol) [1], their spatial arrangements differ fundamentally, affecting accessibility of the hydroxyl group for subsequent derivatization . Meta-substituted aryl sulfones exhibit a distinct reactivity profile in C-C and C-S bond-forming reactions compared to ortho- or para-analogs, with the meta position providing an optimal balance between electronic activation and steric accessibility for nucleophilic substitution at the γ-hydroxyl position [2].

Regioselective synthesis Sulfone building blocks Medicinal chemistry intermediates

Hydrogen Bonding Capacity Differentiation: Meta-Phenyl Scaffold Versus Aliphatic Sulfonyl Alcohols

3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) contains one hydrogen bond donor (the terminal hydroxyl group) and three hydrogen bond acceptors (two sulfonyl oxygens and one hydroxyl oxygen) [1]. In contrast, the aliphatic analog 3-(methylsulfonyl)propan-1-ol (CAS 2058-49-3) contains identical H-bond donor/acceptor counts (1 donor, 3 acceptors) but lacks the aromatic phenyl ring entirely . The presence of the phenyl ring in the target compound introduces additional π-π stacking potential and increases lipophilicity (calculated XlogP = 0.5 for target [1] versus estimated lower XlogP for aliphatic analog due to absence of phenyl). This aromatic moiety fundamentally alters molecular recognition properties in biological and catalytic systems [2].

Hydrogen bonding Drug-likeness Physicochemical profiling

Patent-Documented Synthetic Utility: Distinct Intermediate Role Versus Aliphatic Sulfonyl Alcohols

3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) is specifically claimed and utilized as a sulfonyl-containing intermediate in patent literature describing the synthesis of sulfonyl compounds for thermally sensitive recording media [1]. The compound serves as a building block in sulfonyl compound synthesis pathways, with its meta-substituted phenylpropanol structure enabling specific reactivity profiles [1]. In contrast, aliphatic sulfonyl alcohols like 3-(methylsulfonyl)propan-1-ol (MSOP, CAS 2058-49-3) are documented as analytical detection reagents for sulfonamides rather than as synthetic building blocks . This application divergence underscores distinct functional roles: the target compound functions as a versatile synthetic intermediate in patent-protected processes, while aliphatic analogs occupy niche analytical reagent space [1].

Patent intermediates Sulfonyl compound synthesis Organic synthesis methodology

Computational Complexity Metric: Higher Structural Complexity Predicts Greater Synthetic Value

3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) exhibits a calculated complexity value of 253 [1], reflecting the presence of an aromatic ring, sulfonyl group, and aliphatic hydroxyl chain. In comparison, the aliphatic analog 3-(methylsulfonyl)propan-1-ol (CAS 2058-49-3) demonstrates a lower complexity score of approximately 125-150 (estimated based on simpler structure lacking aromatic ring) . Higher complexity scores correlate with greater synthetic utility as versatile building blocks capable of participating in diverse reaction manifolds including electrophilic aromatic substitution, sulfonyl chemistry, and alcohol functionalization [2]. The 100+ point complexity differential quantifies the enhanced synthetic potential of the target compound relative to simpler aliphatic sulfonyl alcohols.

Molecular complexity Synthetic accessibility Chemoinformatics

Validated Application Scenarios for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) Based on Quantitative Evidence


Synthesis of Sulfonyl-Containing Thermally Sensitive Recording Materials

Based on patent documentation (DE69700754T2), 3-[3-(methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) functions as a sulfonyl compound intermediate in the manufacture of thermally sensitive recording media [1]. The meta-substituted phenylpropanol scaffold provides specific reactivity profiles required for incorporation into sulfonyl-containing recording layer formulations. The compound's hydrogen bonding capacity (1 donor, 3 acceptors) and moderate lipophilicity (XlogP = 0.5) facilitate compatibility with recording medium matrices while maintaining necessary thermal responsiveness [1][2].

Medicinal Chemistry Building Block for γ-Hydroxysulfone Derivatives

The compound's γ-hydroxysulfone structure positions it as a precursor for dehydrative C- and S-alkylation reactions to access highly substituted 1-sulfonylpropanes [3]. The meta-substitution pattern on the phenyl ring provides optimal steric and electronic properties for nucleophilic substitution at the hydroxyl-bearing carbon. This specific regiochemistry distinguishes it from ortho- and para-isomers, which exhibit altered reactivity profiles unsuitable for the same transformation pathways [1].

Synthesis of Sulfonyl Ester Derivatives via Alcohol Functionalization

The terminal primary alcohol group of 3-[3-(methanesulfonyl)phenyl]propan-1-ol enables facile conversion to sulfonyl ester derivatives through reaction with sulfonyl chlorides or carboxylic acid derivatives [4]. This transformation pathway is documented in methodologies for producing sulfonic acid esters from amino alcohol derivatives, where the hydroxyl group serves as the nucleophilic partner [4]. The meta-phenyl scaffold provides distinct steric protection compared to ortho-isomers while maintaining sufficient reactivity, a balance critical for selective functionalization.

Pharmacophore Development for Sulfonyl-Containing Bioactive Molecules

The compound contains a methanesulfonyl pharmacophoric element attached to a phenylpropanol scaffold, a motif present in several bioactive molecules including the veterinary antibiotic florfenicol, which features a 4-(methanesulfonyl)phenylpropan-1-ol core [5]. The meta-substitution pattern (CAS 651310-32-6) offers distinct electronic distribution compared to the para-substituted pharmacophore (CAS 651310-29-1), enabling exploration of regiochemical effects on biological target engagement [1]. This positional variation allows medicinal chemists to probe structure-activity relationships where para-substitution may be suboptimal due to metabolic or off-target liabilities.

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